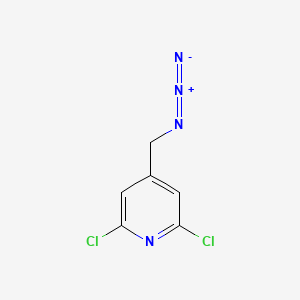

4-(Azidomethyl)-2,6-dichloropyridine

Description

BenchChem offers high-quality 4-(Azidomethyl)-2,6-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azidomethyl)-2,6-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

823189-02-2 |

|---|---|

Molecular Formula |

C6H4Cl2N4 |

Molecular Weight |

203.03 g/mol |

IUPAC Name |

4-(azidomethyl)-2,6-dichloropyridine |

InChI |

InChI=1S/C6H4Cl2N4/c7-5-1-4(3-10-12-9)2-6(8)11-5/h1-2H,3H2 |

InChI Key |

JEIPWTSCQHHAFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

4-(Azidomethyl)-2,6-dichloropyridine: Technical Guide to Synthesis and Application

The following technical guide details the structural properties, synthesis, and application of 4-(Azidomethyl)-2,6-dichloropyridine , a specialized heterocyclic intermediate used in high-precision medicinal chemistry.

Executive Summary

4-(Azidomethyl)-2,6-dichloropyridine is a high-value, reactive intermediate designed for the introduction of the 2,6-dichloropyridine pharmacophore into complex biological ligands via "Click Chemistry" (CuAAC). The 2,6-dichloropyridine moiety is a privileged scaffold in drug discovery, known for improving metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity compared to phenyl isosteres.

Due to its low Carbon-to-Nitrogen (C/N) ratio, this compound is classified as a high-energy organic azide . It is rarely isolated in bulk and is typically generated in situ or on a small scale for immediate consumption. This guide provides validated protocols for its synthesis from stable precursors and outlines the safety parameters required for its handling.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[3][4]

-

IUPAC Name: 4-(Azidomethyl)-2,6-dichloropyridine

-

Molecular Formula: C₆H₄Cl₂N₄

-

Molecular Weight: 203.03 g/mol

-

Key Functional Groups:

-

Alkyl Azide (-CH₂N₃): The reactive handle for cycloaddition.

-

2,6-Dichloro Substitution: Electron-withdrawing groups that deactivate the pyridine ring, increasing the acidity of the benzylic protons and influencing the electronics of the resulting triazole product.

-

Physicochemical Properties (Calculated)

| Property | Value | Note |

| C/N Ratio | 1.5 | CRITICAL SAFETY THRESHOLD (See Section 5) |

| LogP | ~2.3 | Lipophilic scaffold |

| Polar Surface Area | ~62 Ų | Moderate polarity |

| H-Bond Donors/Acceptors | 0 / 4 | No donors; Pyridine N is a weak acceptor due to Cl- steric/electronic effects |

Synthesis & Production Protocols

The synthesis of 4-(azidomethyl)-2,6-dichloropyridine is a linear process starting from commercially available 2,6-dichloroisonicotinic acid or 2,6-dichloro-4-(chloromethyl)pyridine .

Synthetic Pathway Visualization

Figure 1: Linear synthesis pathway from acid precursor to triazole product via the alkyl azide intermediate.

Detailed Experimental Protocol

Step 1: Precursor Preparation (Halogenation)

If starting from the alcohol (2,6-dichloro-4-(hydroxymethyl)pyridine):

-

Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

-

Stir at room temperature for 2 hours.

-

Concentrate in vacuo to yield 4-(chloromethyl)-2,6-dichloropyridine (CAS 101990-72-1) as a solid.

Step 2: Azidation (Nucleophilic Substitution)

Note: Perform behind a blast shield.

-

Solvent System: Dissolve 4-(chloromethyl)-2,6-dichloropyridine (1.0 eq) in DMSO (0.5 M concentration). Avoid halogenated solvents for azide reactions to prevent formation of diazidomethane.

-

Reagent Addition: Add Sodium Azide (NaN₃) (1.2 eq) carefully.

-

Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (stain with phosphomolybdic acid; azides are not UV active, but the pyridine ring is).

-

Workup (Small Scale < 1g): Dilute with water and extract into Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO and excess NaN₃. Dry over MgSO₄.

-

Storage: Do NOT concentrate to dryness if the scale exceeds 500mg. Store as a solution in Ethyl Acetate or Toluene at -20°C.

Reactivity Profile & Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this molecule is to serve as a "clip" to attach the 2,6-dichloropyridine moiety to a terminal alkyne.

Mechanism: The electron-deficient nature of the dichloropyridine ring makes the benzylic azide slightly more electrophilic than standard benzyl azides, potentially accelerating the reaction rate in CuAAC.

Standard Click Protocol:

-

Azide: 4-(Azidomethyl)-2,6-dichloropyridine (1.0 eq).

-

Alkyne: Target scaffold with terminal alkyne (1.0 eq).

-

Catalyst: CuSO₄·5H₂O (0.1 eq) + Sodium Ascorbate (0.5 eq).

-

Solvent: t-BuOH:H₂O (1:1).

-

Conditions: Stir at RT for 12 hours. The 1,4-disubstituted 1,2,3-triazole precipitates or is extracted.

Application in Fragment-Based Drug Discovery (FBDD)

The 2,6-dichloropyridine motif is a bioisostere for phenyl rings. It is used to:

-

Reduce CYP450 Metabolism: The chlorine atoms at the 2,6-positions block metabolic oxidation sites on the ring.

-

Modulate pKa: The pyridine nitrogen is significantly less basic due to the electron-withdrawing chlorines, reducing non-specific binding compared to unsubstituted pyridines.

Safety & Handling (Critical)

WARNING: EXPLOSION HAZARD

C/N Ratio Analysis

The safety of organic azides is estimated by the Carbon-to-Nitrogen ratio formula:

For 4-(Azidomethyl)-2,6-dichloropyridine (C₆H₄Cl₂N₄) :

- (1 pyridine N + 3 azide N)

-

Ratio = 6 / 4 = 1.5

Conclusion: This compound violates the "Rule of Three" (

Mandatory Safety Protocols

-

Never Isolate Neat: Do not rotary evaporate to dryness. Always keep in solution.

-

Scale Limit: Do not synthesize more than 1.0 gram in a single batch.

-

No Metal Spatulas: Avoid contact with metals (Cu, Pb) that form shock-sensitive metal azides. Use Teflon or glass tools.

-

Quenching: Quench unreacted azide with a modified Staudinger reduction (Triphenylphosphine) or by reaction with a sacrificial alkyne before disposal.

References

-

Synthesis of 2,6-dichloro-4-(chloromethyl)

- Source: Accela Chem / PubChem. "2,6-dichloro-4-(chloromethyl)pyridine (CAS 101990-72-1)."

-

URL:[Link]

-

Safety of Organic Azides (C/N Ratio)

- Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

-

URL:[Link]

- 2,6-Dichloropyridine in Medicinal Chemistry: Source: BenchChem Application Notes. "Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis."

-

Synthesis of Pyridyl Azides

- Source: National Institutes of Health (PMC). "Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands.

-

URL:[Link]

2,6-dichloro-4-pyridylmethyl azide CAS number and molecular weight

An In-depth Technical Guide to 2,6-Dichloro-4-pyridylmethyl Azide

Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-4-pyridylmethyl azide, a functionalized heterocyclic compound with significant potential in chemical biology, medicinal chemistry, and materials science. This document details the compound's physicochemical properties, a validated synthetic pathway from commercially available precursors, and its prospective applications, with a focus on bioconjugation and click chemistry. Detailed experimental protocols and critical safety guidelines for handling this energetic molecule are also provided to ensure procedural integrity and laboratory safety.

Core Compound Identification and Properties

2,6-Dichloro-4-pyridylmethyl azide is a specialized organic compound that incorporates a dichlorinated pyridine ring, a common scaffold in pharmacologically active molecules, with a highly reactive azide functional group. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring influences the reactivity of the entire structure, while the azidomethyl group at the 4-position serves as a versatile chemical handle for a variety of conjugation and ligation reactions.

While a specific CAS (Chemical Abstracts Service) number is not publicly cataloged for this compound, indicating it is likely a novel research chemical, its properties can be reliably determined from its molecular structure.

Table 1: Physicochemical Properties of 2,6-Dichloro-4-pyridylmethyl Azide

| Property | Value | Source / Method |

|---|---|---|

| Molecular Formula | C₆H₄Cl₂N₄ | Derived from Structure |

| Molecular Weight | 203.03 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred from similar small organic azides |

| Solubility | Predicted: Soluble in common organic solvents (DCM, THF, EtOAc, DMF) | Inferred from structural analogues |

| Thermal Stability | Caution: Potentially explosive with heat or shock. | General knowledge of organic azides[1] |

Synthesis and Mechanistic Rationale

The most direct and logical synthetic route to 2,6-dichloro-4-pyridylmethyl azide begins with the commercially available precursor, (2,6-dichloro-4-pyridyl)methanol (CAS No: 101990-69-6)[2]. The synthesis is a two-step process involving an initial conversion of the alcohol to a more reactive leaving group, followed by nucleophilic substitution with an azide salt.

Step 1: Chlorination of (2,6-dichloro-4-pyridyl)methanol The primary alcohol is first converted to its corresponding chloride, 2,6-dichloro-4-(chloromethyl)pyridine. This transformation is crucial as the hydroxyl group is a poor leaving group, whereas the chloride is excellent. Thionyl chloride (SOCl₂) is a superior reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step 2: Azide Substitution The resulting benzylic-type chloride is highly susceptible to Sₙ2 attack. Sodium azide (NaN₃) is used as the azide source in a polar aprotic solvent like DMF or DMSO to introduce the azide moiety, yielding the final product.

Caption: Proposed two-step synthesis of 2,6-dichloro-4-pyridylmethyl azide.

Applications in Research and Drug Development

The utility of 2,6-dichloro-4-pyridylmethyl azide stems from the versatile reactivity of the azide group, which enables its use in powerful chemical ligation techniques.

-

Click Chemistry: The terminal azide is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating the dichloropyridine core to biomolecules, polymers, or surfaces.

-

Staudinger Ligation: The azide can react with phosphines in a Staudinger reaction to form a stable aza-ylide. This reaction is highly selective and proceeds readily in aqueous environments, including within living cells, providing a robust method for protein labeling and modification[3][4]. The presence of electron-withdrawing groups, such as the two chlorine atoms on the pyridine ring, can accelerate the reaction rate[3].

-

Medicinal Chemistry Scaffold: The 2,6-dichloropyridine core is a privileged structure in drug discovery[5][6]. The chlorine atoms can serve as handles for further functionalization through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries[6].

Caption: Key research applications stemming from the azide functional group.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-4-pyridylmethyl Azide

Disclaimer: This protocol involves energetic compounds and should only be performed by trained chemists behind a blast shield in a well-ventilated fume hood.

-

Chlorination:

-

To a solution of (2,6-dichloro-4-pyridyl)methanol (1.0 g, 5.62 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C under an argon atmosphere, add thionyl chloride (0.62 mL, 8.43 mmol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2,6-dichloro-4-(chloromethyl)pyridine, which can be used in the next step without further purification.

-

-

Azidation:

-

Dissolve the crude chloride intermediate in dimethylformamide (DMF, 15 mL).

-

Add sodium azide (0.44 g, 6.74 mmol) in one portion. Caution: Sodium azide is highly toxic.

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (3 x 20 mL) to remove DMF and excess azide.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

-

Protocol 2: Staudinger Ligation with Triphenylphosphine

-

Dissolve 2,6-dichloro-4-pyridylmethyl azide (20.3 mg, 0.1 mmol) in a 3:1 mixture of THF/water (4 mL).

-

Add triphenylphosphine (26.2 mg, 0.1 mmol) to the solution.

-

Stir the reaction at room temperature. The reaction is typically rapid, and nitrogen gas evolution may be observed.

-

Monitor the formation of the aza-ylide product by LC-MS.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure.

Critical Safety and Handling Procedures

Organic azides are energetically unstable compounds that require strict safety protocols.

-

Rule of Six: This principle suggests that for a compound to be relatively safe, the ratio of carbon atoms to azide functional groups should be at least 6:1[1]. 2,6-Dichloro-4-pyridylmethyl azide has a ratio of 6 carbons to 1 azide group (plus other heavy atoms), placing it on the borderline of this rule. Therefore, it must be treated as potentially explosive[1].

-

Avoid Shock and Heat: Do not heat the compound excessively or subject it to mechanical shock or friction. Small-scale reactions are strongly advised.

-

Chemical Incompatibilities:

-

Acids: Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid[1].

-

Metals: Avoid contact with certain metals, especially copper, lead, silver, and mercury, as this can form dangerously sensitive heavy metal azides. Use non-metal spatulas for handling[1].

-

Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform in reactions where di- or tri-azidomethane formation is possible[1].

-

-

Storage and Disposal: Store the compound in a cool, dark place, preferably in solution at concentrations not exceeding 1 M[1]. All azide-containing waste must be collected separately and disposed of through a certified chemical waste program[1].

Conclusion

2,6-Dichloro-4-pyridylmethyl azide emerges as a valuable, albeit energetic, research tool. Its synthesis is straightforward from available precursors, and its unique combination of a dichloropyridine core with a reactive azide handle opens numerous avenues for innovation in bioconjugation, medicinal chemistry, and materials science. The successful and safe utilization of this compound is contingent upon a thorough understanding of its reactivity and strict adherence to established safety protocols for handling azides.

References

- Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichloropyridine.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- BLD Pharm. (n.d.). 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid SDS.

- Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet.

- BLD Pharm. (n.d.). 2,6-Dichloro-4-methylpyridine.

- Organic Syntheses. (n.d.). Procedure for Methyl azidoacetate.

- University of Pittsburgh. (2013). Safe Handling of Azides.

- LookChem. (n.d.). Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data.

- Acorn Pharmatech. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine.

- Szychta, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PMC.

- Sigma-Aldrich. (n.d.). (2,6-Dichloro-4-pyridyl)methanol.

- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine 97%.

- Tokyo Chemical Industry UK Ltd. (n.d.). 2,6-Dichloro-4-pyridinemethanol.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- ResearchGate. (n.d.). Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells.

- ChemicalBook. (2025). 2,6-DICHLORO-4-METHOXY-PYRIDINE.

- Royal Society of Chemistry. (n.d.). Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells.

- Watson International Ltd. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine CAS 39890-98-7.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-(2,6-dichloropyridin-4-yl)acetic Acid.

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. 2,6-Dichloro-4-pyridinemethanol | 101990-69-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data & Supplier Info China [pipzine-chem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Safety data sheet (SDS) for 2,6-dichloropyridine azide derivatives

Technical Safety Guide: 2,6-Dichloropyridine Azide Derivatives

Executive Summary & Hazard Architecture

This guide serves as an augmented technical manual for researchers handling 2,6-dichloropyridine azide derivatives . Unlike standard commercial reagents, these compounds occupy a high-risk intersection of acute toxicity (stemming from the halogenated pyridine core) and high-energy instability (conferred by the azide functionality).

Standard Safety Data Sheets (SDS) often fail to capture the synergistic risks of these hybrid molecules. This guide bridges that gap, providing a self-validating framework for synthesis, handling, and disposal.

The Dual-Hazard Profile

| Hazard Component | Primary Risk | Mechanism of Action |

| 2,6-Dichloropyridine Core | Acute Toxicity (Cat 3/4) | Hepatotoxicity; potential alkylation of DNA; severe eye/skin irritation. |

| Azide Functional Group (-N₃) | Explosion / Shock Sensitivity | Rapid decomposition releasing |

| Combined Derivative | Energetic Toxicant | A toxic compound that can detonate upon friction, heat, or contact with incompatible metals. |

Stability Assessment: The Quantitative Approach

Before handling any pyridine azide derivative, you must validate its thermodynamic stability. Do not rely on "standard" protocols without running this calculation.

The C/N Ratio Rule

Organic azides are generally considered handleable if the ratio of carbon (plus other stabilizing atoms like oxygen) to nitrogen atoms is sufficient to absorb the energy of decomposition.

The Formula:

Applied to 4-Azido-2,6-dichloropyridine (

-

Ratio = 1.25

Verdict: HIGHLY UNSTABLE. The ratio (1.25) is significantly below the safety threshold of 3. This compound possesses high energy density and must be treated as a potential explosive. It should never be distilled, stored in large quantities (>1g), or exposed to heat.

Logic Flow for Stability Validation

Figure 1: Decision matrix for assessing the stability of organic azides. Note that 2,6-dichloropyridine azides typically fall into the "Unsafe" path requiring strict scale limits.

Safe Handling & Synthesis Protocols

The "No-Metal" Rule (Critical)

The nitrogen on the pyridine ring and the azide group can coordinate with transition metals.

-

Risk: Formation of heavy metal azides (e.g., Copper(II) azide), which are primary explosives more sensitive than TATP.

-

Protocol:

Solvent Selection

-

Forbidden: Dichloromethane (DCM) or Chloroform.[3]

-

Reason: If sodium azide is present (even as a trace impurity from synthesis), it reacts with halogenated solvents to form Diazidomethane , an extremely explosive gas.

-

-

Recommended: Ethyl Acetate, Acetonitrile, or Toluene.

Reaction Monitoring

Do not use heat to accelerate reactions involving these derivatives.

-

Temperature: Maintain

. If the C/N ratio is < 3, maintain -

Shielding: All reactions >100mg must be performed behind a blast shield.

Decontamination & Quenching Workflow

Never dispose of active azide waste. It must be chemically deactivated ("quenched") first. The standard acid quench is dangerous for these compounds because it releases Hydrazoic Acid (

Recommended Method: Staudinger Reduction This method converts the explosive azide into a stable, benign amine using a phosphine.

Step-by-Step Quenching Protocol:

-

Dilution: Dilute the reaction mixture with a non-halogenated solvent (e.g., Ethanol or Toluene).

-

Addition: Slowly add 1.5 equivalents of Triphenylphosphine (

) . -

Observation: Nitrogen gas (

) will evolve. This is a positive sign of quenching. -

Hydrolysis: Add water to hydrolyze the intermediate phosphazene into the amine and triphenylphosphine oxide.

-

Verification: Check for absence of azide peak via IR (approx. 2100 cm⁻¹) or TLC.

Figure 2: The Staudinger Reduction workflow for safely quenching organic azide waste.

Toxicology & Personal Protective Equipment (PPE)

Mechanism of Toxicity

-

Mitochondrial Inhibition: Like cyanide, the azide ion inhibits Cytochrome c oxidase (Complex IV), halting cellular respiration.

-

Pyridine Hepatotoxicity: The 2,6-dichloropyridine core is metabolized in the liver, potentially forming reactive N-oxides that deplete glutathione.

Required PPE Matrix

| Protection Layer | Specification | Rationale |

| Hands | Double Nitrile or Silver Shield | Standard nitrile may be permeable to halogenated aromatics. Double gloving provides a breakthrough buffer. |

| Eyes | Chemical Goggles (Not Safety Glasses) | Vapors from the pyridine core are severe lachrymators and irritants. |

| Body | Nomex/Flame Resistant Coat | In case of flash decomposition/explosion. |

| Respiratory | Fume Hood (Sash Low) | Do not rely on N95 masks. Volatile decomposition products ( |

Emergency Response

-

Fire: Do NOT use water jets. Use Dry Chemical or

. Water may spread the toxic pyridine derivative into drains. -

Spill:

-

Exposure:

References

-

Keicher, T., & Löbbecke, S. (2005). Organic Azides: Syntheses and Applications. Wiley-VCH. (Chapter on Stability and Safety).

-

University of California, Santa Barbara (UCSB). (2025). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational text on Azide utility and risks).

-

American Chemical Society (ACS). (2023). Safety Guidelines for Handling Organic Azides. ACS Chemical Health & Safety.

-

Sigma-Aldrich. (2024).[10] Safety Data Sheet: 2,6-Dichloropyridine. (Baseline toxicity data for the core structure).

Sources

- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 2. uvic.ca [uvic.ca]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Solubility & Handling of 4-(Azidomethyl)-2,6-dichloropyridine

This guide outlines the solubility profile, safe handling protocols, and solvent selection criteria for 4-(Azidomethyl)-2,6-dichloropyridine . Due to the high-energy nature of this organic azide (C/N ratio ≈ 1.5), this document prioritizes solution-state handling over isolation to mitigate explosion risks.

Executive Summary & Critical Safety Profile

4-(Azidomethyl)-2,6-dichloropyridine is a reactive intermediate primarily used in "Click Chemistry" (CuAAC) and heterocyclic synthesis. Unlike stable commercial reagents, its physicochemical behavior is dominated by its lipophilic dichloropyridine core and the energetic azidomethyl substituent.

Critical Safety Directive: The Rule of Six

This compound violates the "Rule of Six" (C/N ratio ≥ 3 is safe; this compound is ~1.5).

-

Risk: High potential for explosive decomposition if isolated as a dry solid or subjected to thermal/mechanical shock.

-

Operational Mandate: Do not isolate in quantities >1g. Store and use as a solution (<1 M) whenever possible.

Solubility Landscape

The solubility of 4-(Azidomethyl)-2,6-dichloropyridine follows "like-dissolves-like" principles, favoring polar aprotic and moderately polar organic solvents.

Solubility Profile Table

| Solvent Class | Representative Solvents | Solubility Status | Operational Context |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Preferred for synthesis and CuAAC reactions. Stabilizes the dipole; low volatility reduces concentration risks. |

| Chlorinated | DCM, Chloroform | High | Excellent for extraction. Warning: Avoid prolonged storage; trace acid can protonate azide to form hydrazoic acid (HN₃). |

| Polar Protic | Methanol, Ethanol | Moderate to High | Good for reaction co-solvents (e.g., t-BuOH/Water systems). Solubility increases significantly with temperature.[1] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Suitable for workup and intermediate storage. THF must be peroxide-free. |

| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Used as antisolvents to precipitate the compound (only if isolation is strictly necessary and scale is <500mg). |

| Aqueous | Water | Insoluble | The dichloropyridine core is highly lipophilic. Water is used to wash away inorganic salts (NaN₃, NaCl). |

Solvent Selection Logic & Mechanistic Insight

Why Polar Aprotic Solvents?

The synthesis of 4-(Azidomethyl)-2,6-dichloropyridine typically involves nucleophilic substitution of 4-(chloromethyl)-2,6-dichloropyridine with sodium azide.

-

Mechanism:

reaction. -

Solvent Role: Solvents like DMF or DMSO solvate the cation (

) of the azide salt, leaving the azide anion ( -

Safety Benefit: These solvents have high boiling points, preventing accidental evaporation that could lead to dangerous concentration of the azide.

The "Halogenated Solvent" Trap

While the compound dissolves well in Dichloromethane (DCM), using DCM during the synthesis phase (with Sodium Azide) is hazardous.

-

Hazard:

(Diazidomethane). -

Risk: Diazidomethane is extremely explosive.

-

Protocol: Use DCM only for extraction of the organic azide product after the inorganic azide has been quenched or washed away.

Experimental Protocols

Protocol A: Safe Solubility Determination (Visual Method)

Use this protocol to verify solubility for specific reaction concentrations without isolating the solid.

-

Preparation: Weigh 10 mg of the compound (or equivalent aliquot from a stock solution) into a 2 mL borosilicate vial.

-

Solvent Addition: Add the target solvent in 50

increments at 25°C. -

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution, no particulates.

-

Insoluble: Visible suspension or pellet after centrifugation.

-

-

Calculation:

.

Protocol B: Generation & Storage in Solution (Recommended)

Avoids isolation of the solid.

-

Synthesis: React 4-(chloromethyl)-2,6-dichloropyridine with 1.2 eq

in DMSO (0.5 M concentration). Stir at RT for 4-6 hours. -

Workup: Dilute with water (5x volume) and extract into Ethyl Acetate or DCM .

-

Washing: Wash organic layer 3x with water (removes unreacted

). Dry over -

Storage: Do not rotary evaporate to dryness.

-

Determine concentration via HPLC or NMR (using an internal standard like mesitylene).

-

Store as a stock solution in the extraction solvent or exchange into DMF/DMSO.

-

Storage Condition: 4°C, dark, clearly labeled "ORGANIC AZIDE - DO NOT CONCENTRATE".

-

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic ensures safety and reaction efficiency.

Caption: Decision logic for solvent selection based on operational phase, prioritizing safety against explosive byproducts.

Diagram 2: Safety & Stability Logic (Rule of Six)

Caption: Safety assessment based on the C/N ratio, mandating solution-state handling.

References

-

University of Pittsburgh . (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

BenchChem . (2025).[2][3][4] Solubility Profile of Chloropyridine Derivatives. Link

-

Stanford University . (2022). Information on Azide Compounds: Storage and Stability. Stanford Environmental Health & Safety. Link

-

Sigma-Aldrich . (2025). Product Specification: 4-Amino-2,6-dichloropyridine (Structural Analog). Link

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 4-(Azidomethyl)-2,6-dichloropyridine via Nucleophilic Substitution

Abstract

This document provides a comprehensive guide for the synthesis of 4-(azidomethyl)-2,6-dichloropyridine through the nucleophilic substitution of 4-(chloromethyl)-2,6-dichloropyridine with sodium azide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for introducing the versatile azido functional group onto a dichlorinated pyridine scaffold. The application note details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety considerations for handling azides, and offers insights into reaction optimization and product characterization.

Introduction: The Strategic Importance of the Azidomethyl-Pyridine Moiety

The 2,6-dichloropyridine framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of an azidomethyl group at the 4-position transforms this substrate into a highly versatile synthetic intermediate. The azide functional group is a gateway to a multitude of chemical transformations, most notably:

-

"Click" Chemistry: The azide serves as a key partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, enabling the facile construction of complex molecular architectures.

-

Staudinger Reduction: The azide can be selectively reduced to a primary amine under mild conditions using reagents like triphenylphosphine, providing a route to aminomethyl-pyridines.

-

1,3-Dipolar Cycloadditions: Azides can participate in thermal or metal-catalyzed cycloaddition reactions with various dipolarophiles to generate diverse heterocyclic systems.[1]

This application note provides a robust and well-characterized protocol for the synthesis of 4-(azidomethyl)-2,6-dichloropyridine, a key building block for the development of novel pharmaceuticals and functional materials.

Reaction Mechanism and Rationale

The conversion of 4-(chloromethyl)-2,6-dichloropyridine to its azido derivative proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The key features of this reaction are:

-

Concerted Process: The attack of the azide nucleophile (N₃⁻) and the departure of the chloride leaving group occur in a single, concerted step.[4]

-

Backside Attack: The azide ion attacks the electrophilic benzylic carbon from the side opposite to the carbon-chlorine bond.[3]

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (4-(chloromethyl)-2,6-dichloropyridine) and the nucleophile (sodium azide).[2][5]

The benzylic position of the chloromethyl group is particularly susceptible to SN2 attack due to the ability of the pyridine ring to stabilize the transition state. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring further enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack.

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic substitutions on chloromethylpyridines and has been optimized for safety and efficiency.[6]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-(Chloromethyl)-2,6-dichloropyridine | ≥97% | Commercially available | |

| Sodium Azide (NaN₃) | ≥99.5% | Commercially available | EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE . Handle with extreme caution. |

| Anhydrous Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Use a freshly opened bottle or dried solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | Commercially available | |

| Deionized Water | High purity | Laboratory supply | |

| Brine (saturated NaCl solution) | Laboratory prepared | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Temperature-controlled heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and heavy-duty nitrile gloves.[7]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 4-(azidomethyl)-2,6-dichloropyridine.

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, add 4-(chloromethyl)-2,6-dichloropyridine (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Stir the mixture until the starting material is fully dissolved.

-

Nucleophile Addition: Carefully add sodium azide (1.2 eq) to the reaction mixture in one portion. Caution: Sodium azide is highly toxic and can form explosive compounds. Use non-metallic spatulas and handle with extreme care.[8][9]

-

Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and quench any unreacted sodium azide.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer) to remove any remaining DMF and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Important: Do not heat the crude product containing residual azide to high temperatures.[9]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(azidomethyl)-2,6-dichloropyridine.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic azide stretch (around 2100 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions: Handling Sodium Azide

Sodium azide is a particularly hazardous substance and requires strict adherence to safety protocols.[10]

-

Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[7][8] It is a potent vasodilator and metabolic inhibitor.

-

Explosion Hazard: While sodium azide itself is thermally stable to a certain degree, it can form highly explosive heavy metal azides (e.g., with lead, copper, mercury, silver, and zinc).[7] Avoid contact with metals, especially in drainpipes. It can also react with dichloromethane and other halogenated solvents to form explosive compounds.[9]

-

Hydrazoic Acid Formation: Sodium azide reacts with acids to form the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[8] All work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and heavy-duty nitrile gloves when handling sodium azide.[7]

-

Waste Disposal: All sodium azide waste, including contaminated materials and aqueous solutions, must be disposed of as hazardous waste according to institutional guidelines. DO NOT pour sodium azide solutions down the drain.

Troubleshooting and Optimization

| Issue | Potential Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or low temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can be attempted, but with extreme caution due to the azide. |

| Impure starting material or wet solvent. | Ensure the starting material is pure and the solvent is anhydrous. | |

| Formation of Byproducts | Potential for elimination or other side reactions. | Maintain the reaction at room temperature. Higher temperatures may promote side reactions. |

| Low Yield | Inefficient extraction or loss during purification. | Perform multiple extractions and be careful during column chromatography. |

| Incomplete reaction. | See "Incomplete Reaction" above. |

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 4-(azidomethyl)-2,6-dichloropyridine. By understanding the SN2 reaction mechanism and adhering strictly to the safety precautions for handling sodium azide, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.).

- Sodium azide: Uses, safety and sustainable alternatives - Abcam. (n.d.).

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem. (n.d.).

- Safety Data Sheet: Sodium azide - Carl ROTH. (n.d.).

- Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.).

- Sodium Azide NaN3 | Division of Research Safety | Illinois. (2019, September 19).

- Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. (n.d.).

- SN2 Reaction Mechanism - Chemistry Steps. (2025, June 12).

- The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4).

- 11.2: The SN2 Reaction - Chemistry LibreTexts. (2024, March 17).

- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.).

Sources

- 1. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. SN2 Reaction Mechanism [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ocw.uci.edu [ocw.uci.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. carlroth.com:443 [carlroth.com:443]

Application Note: One-Pot Synthesis of 1,2,3-Triazoles using 4-(Azidomethyl)-2,6-dichloropyridine

Executive Summary

This guide details the protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing the specialized scaffold 4-(Azidomethyl)-2,6-dichloropyridine . Due to the high nitrogen content and potential shock sensitivity of small-molecule organic azides, this protocol prioritizes a One-Pot, Three-Component Reaction (1P-3CR) strategy. This approach generates the azide in situ from 4-(chloromethyl)-2,6-dichloropyridine, immediately consuming it in the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): The 2,6-dichloropyridine moiety acts as a lipophilic, metabolically stable bioisostere for phenyl rings.

-

PROTAC Linkers: The rigid pyridine core provides defined exit vectors for bifunctional degraders.

-

Agrochemicals: Halogenated pyridines are privileged structures in fungicidal research.

Strategic Rationale & Mechanistic Insight

The "Pyridine Problem" in Click Chemistry

Standard CuAAC reactions often suffer when pyridine rings are present because the pyridine nitrogen can coordinate with the Copper(I) catalyst, poisoning the reaction.

-

The 2,6-Dichloro Advantage: In this specific scaffold, the chlorine atoms at positions 2 and 6 provide steric shielding to the ring nitrogen. This prevents the formation of non-productive Cu-pyridine complexes, allowing the Copper(I) to remain available for the catalytic cycle with the alkyne and azide.

Safety: The C/N Ratio Rule

Organic azides are potentially explosive. The safety of an azide is estimated by the Carbon/Nitrogen ratio:

-

Carbon count: 6

-

Nitrogen count: 4

-

Ratio:

CRITICAL WARNING: A ratio of 1.5 indicates this molecule is highly energetic and potentially unstable . Isolation of the pure azide is strongly discouraged. The One-Pot protocol described below is not just convenient; it is a safety imperative.

Experimental Workflow

The following diagram illustrates the One-Pot strategy, highlighting the in situ generation of the hazardous azide intermediate.

Figure 1: Workflow for the safe, one-pot generation and consumption of the high-energy azide intermediate.

Detailed Protocol: One-Pot Synthesis

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 4-(Chloromethyl)-2,6-dichloropyridine | 1.0 | Precursor | Electrophile for azide attack.[1] |

| Sodium Azide (NaN3) | 1.1 | Azide Source | Toxic. Handle with plastic spatula. |

| Terminal Alkyne | 1.0 | Coupling Partner | Diverse functional groups tolerated. |

| Copper(II) Sulfate Pentahydrate | 0.05 | Pre-catalyst | Source of Cu. |

| Sodium Ascorbate | 0.10 | Reductant | Reduces Cu(II) to active Cu(I). |

| DMSO : Water (4:1) | - | Solvent | Solubilizes both organic halide and inorganic azide. |

Step-by-Step Procedure

Step 1: In Situ Azide Generation

-

To a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-(chloromethyl)-2,6-dichloropyridine (1.0 mmol, 196 mg).

-

Add DMSO (3.0 mL) and stir until fully dissolved.

-

Add a solution of Sodium Azide (1.1 mmol, 72 mg) dissolved in Water (0.5 mL).

-

Note: The reaction mixture may turn slightly yellow.

-

-

Stir vigorously at Room Temperature (25°C) for 2–3 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting chloride (

) should disappear, replaced by the azide spot (

-

Step 2: Cycloaddition (Click Reaction)

-

To the same vial (containing the generated azide), add the Terminal Alkyne (1.0 mmol).

-

Add Sodium Ascorbate (0.10 mmol, 20 mg) dissolved in water (0.2 mL).

-

Add CuSO4·5H2O (0.05 mmol, 12.5 mg) dissolved in water (0.1 mL).

-

Observation: The mixture will turn a turbid orange/brown (characteristic of Cu(I) species).

-

-

Stir the reaction at 40°C for 4–6 hours.

-

Note: If the alkyne is bulky or insoluble, add 1.0 mL of t-Butanol to improve homogeneity.

-

Step 3: Workup & Purification

-

Dilute the reaction mixture with Ice Water (15 mL) and stir for 10 minutes.

-

Scenario A (Solid Precipitate): If the product precipitates, filter the solid, wash with cold water (3x) and cold dilute ammonium hydroxide (to remove copper traces).

-

Scenario B (Oiling out): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Most products are pure enough after precipitation. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Analysis & Troubleshooting

Expected Analytical Data

Successful formation of the 1,2,3-triazole ring linked to the 2,6-dichloropyridine is confirmed by:

-

1H NMR: Appearance of the triazole proton singlet, typically between

7.8 – 8.5 ppm . -

1H NMR (Methylene Linker): The

connecting the pyridine and triazole usually shifts from -

13C NMR: Diagnostic triazole carbons at ~120 ppm (CH) and ~148 ppm (C-quat) .

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Reaction Stalls at Azide Stage | Chloride is unreactive due to poor solubility. | Increase DMSO ratio or warm to 40°C during Step 1. |

| Reaction turns Green/Blue | Oxidation of Cu(I) to inactive Cu(II). | Add more Sodium Ascorbate (0.5 eq) and purge headspace with Nitrogen. |

| Low Yield | Copper trapped by chelating alkyne. | Increase catalyst loading to 10 mol% or use TBTA ligand (10 mol%). |

| Product Contaminated with Copper | Incomplete washing. | Wash organic layer with 10% EDTA or dilute |

Safety Protocols

-

Azide Handling: Sodium azide is acutely toxic (LD50 oral rat = 27 mg/kg). It reacts with acid to form Hydrazoic Acid (

), which is explosive and toxic. Never use halogenated solvents (DCM, Chloroform) with Sodium Azide, as di- and tri-azidomethane can form (explosive). -

Waste Disposal: Quench all aqueous waste containing azide with excess Sodium Nitrite (

) and Sulfuric Acid ( -

Pressure: Although CuAAC releases no gas, the decomposition of azides releases

. Do not seal the reaction vessel tightly if heating above 50°C.

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

-

Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.

-

Saroha, B., et al. (2022). A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry. Chemical Biology & Drug Design.

- Glanzmann, N., et al. (2018). Synthesis and biological evaluation of novel quinoline-triazole hybrids. European Journal of Medicinal Chemistry. (Contextual grounding for pyridine-triazole pharmacophores).

Sources

Application Note: A Scientist's Guide to Click Chemistry Reagents for Pyridine-Based Library Synthesis

Introduction: The Synergy of Pyridine Scaffolds and Click Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly enhance a molecule's pharmacokinetic properties, including metabolic stability, permeability, and binding affinity to biological targets.[1] The synthesis of large, diverse libraries of pyridine-containing compounds is therefore a critical endeavor in modern drug discovery.[3]

To meet the demands of high-throughput screening and lead optimization, medicinal chemists require synthetic methods that are robust, efficient, and modular. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a powerful solution.[4][5] It describes a class of reactions that are high-yielding, stereospecific, generate inoffensive byproducts, and are insensitive to oxygen and water, allowing for simple product isolation.[5] This philosophy of modularity and reliability makes click chemistry an ideal tool for rapidly assembling complex molecular architectures, like those desired in pyridine-based drug libraries.[6][7][8]

This guide provides an in-depth exploration of the primary click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the emerging Sulfur(VI) Fluoride Exchange (SuFEx)—and their specific application to the synthesis of pyridine-based libraries. We will delve into the mechanistic underpinnings, provide field-tested protocols, and explain the critical rationale behind experimental choices to empower researchers in their drug discovery efforts.

The Workhorse: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, responsible for the facile and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[9] The resulting triazole ring is not merely a linker; it is a stable, aromatic moiety that can act as a bioisostere for amide bonds and participate in hydrogen bonding, making it an attractive feature in drug candidates.[10]

The Mechanism: Why It Works

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a copper(I)-mediated catalytic cycle.[11] Unlike the uncatalyzed Huisgen cycloaddition, which requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the copper catalyst orchestrates a specific reaction pathway.[11]

Causality in the Catalytic Cycle:

-

Copper-Acetylide Formation: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper-acetylide intermediate. This step activates the alkyne for nucleophilic attack.

-

Coordinated Cycloaddition: The azide is then brought into the coordination sphere of the copper. The key bond-forming step occurs through the attack of the terminal nitrogen of the azide onto the internal carbon of the copper-acetylide. This process is favored to proceed through a six-membered copper-triazolide intermediate.[11]

-

Protonolysis & Catalyst Regeneration: The stable copper-triazolide intermediate is then protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Considerations for Pyridine Scaffolds

The basic nitrogen of the pyridine ring can coordinate to the copper catalyst. This interaction can either be detrimental, potentially inhibiting the reaction, or beneficial. The choice of ligands is therefore critical. Specialized N-donor ligands, such as those based on pyridine itself or triazoles, can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.[12][13] For instance, pyridinyl-triazole ligand systems have been shown to be superior for CuAAC reactions, enabling low catalyst loadings and ambient reaction conditions.[12]

Experimental Protocol: CuAAC for Pyridine Library Synthesis

This protocol provides a robust starting point for the CuAAC reaction using a pyridine-azide and a terminal alkyne. It employs the common in situ generation of Cu(I) from a Cu(II) salt and a reducing agent.

Materials:

-

Pyridine-azide derivative (1.0 eq)

-

Terminal alkyne (1.0 - 1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

-

Sodium ascorbate (5-20 mol%)

-

Solvent: e.g., t-BuOH/H₂O (1:1), DMF, DMSO, or THF

Protocol:

-

Reagent Preparation: In a suitable reaction vessel, dissolve the pyridine-azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).

-

Catalyst Addition: To the solution, add sodium ascorbate (e.g., 10 mol%) followed by copper(II) sulfate pentahydrate (e.g., 5 mol%). Rationale: Sodium ascorbate is a mild reducing agent that reduces the Cu(II) precursor to the active Cu(I) catalyst in situ. Adding it first ensures a reducing environment, which also prevents the oxidative homocoupling of the alkyne, a common side reaction.[11][13]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours). For less reactive substrates, gentle heating (40-60 °C) or microwave irradiation can accelerate the reaction.[11]

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(pyridin-2-yl)-1,2,3-triazole derivative.[14]

-

| Parameter | Typical Condition | Rationale / Comment |

| Catalyst Loading | 0.1 - 5 mol% Cu(I) | Lower loadings are preferable to minimize copper contamination.[15] |

| Ligand | 1-10 mol% (e.g., THPTA, TBTA) | Water-soluble THPTA is excellent for aqueous systems.[13] |

| Solvent | t-BuOH/H₂O, DMF, DMSO, MeCN | Solvent choice depends on substrate solubility. Water can accelerate the reaction.[9] |

| Temperature | Room Temperature to 80°C | Most reactions proceed well at ambient temperature. |

| Atmosphere | Ambient or Inert (Argon) | An inert atmosphere is recommended to prevent oxidation of Cu(I).[15] |

| Caption: Table of typical reaction parameters for pyridine-focused CuAAC reactions. |

The Bioorthogonal Tool: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While powerful, the cytotoxicity of copper limits the application of CuAAC in living systems. To overcome this, the Bertozzi group developed SPAAC, a copper-free click reaction.[16] SPAAC relies on the high internal energy of a strained cyclooctyne to dramatically lower the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[16][17]

The Mechanism: Driven by Ring Strain

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable, fused triazole ring. This inherent reactivity obviates the need for a metal catalyst, making the reaction truly bioorthogonal—it does not interfere with native biological processes.[16]

Caption: General workflow of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reagent Selection: Choosing the Right Cyclooctyne

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[17] For library synthesis, balancing reactivity with stability and synthetic accessibility is key.

-

BCN (Bicyclo[6.1.0]nonyne): Small, simple, and reasonably reactive. Its compact size is advantageous for minimizing steric hindrance.[18]

-

DBCO (Dibenzocyclooctyne): Highly reactive and stable, making it one of the most widely used cyclooctynes. The fused aromatic rings contribute to both strain and stability.[17]

-

DIBAC (Dibenzoazacyclooctyne): An electron-deficient cyclooctyne that exhibits very fast reaction rates.[19]

The choice of cyclooctyne can be tuned to achieve different reaction kinetics, which is particularly useful for selective labeling experiments. For example, electron-deficient cyclooctynes like DIBAC react faster with electron-rich alkyl azides, while electron-rich cyclooctynes like BCN can react faster with electron-poor azides, such as 4-azidopyridine.[20]

| Cyclooctyne Reagent | Typical 2nd Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| BCN | ~0.14 | Small, good reactivity, synthetically accessible.[20] |

| DIBAC | ~0.3 - 0.9 | Fast kinetics, good stability, electron-deficient.[19][20] |

| DBCO (ADIBO) | Varies by derivative (~0.1 - 1.0) | Highly reactive and stable, widely used in bioconjugation.[17] |

| Caption: Comparison of common cyclooctynes used in SPAAC. |

Experimental Protocol: SPAAC for Pyridine Library Synthesis

The beauty of SPAAC lies in its simplicity. This protocol is ideal for conjugating sensitive pyridine-containing biomolecules or for applications where copper must be avoided.

Materials:

-

Pyridine-azide derivative (1.0 eq)

-

Strained cyclooctyne (e.g., DBCO-amine) (1.0 - 1.5 eq)

-

Solvent: e.g., PBS, DMSO, or a mixture

Protocol:

-

Reagent Dissolution: Dissolve the pyridine-azide derivative in a suitable solvent (e.g., DMSO). In a separate vial, dissolve the cyclooctyne reagent. Rationale: Preparing separate stock solutions allows for precise control over stoichiometry and is useful for kinetic monitoring.[21]

-

Reaction Initiation: Combine the two solutions in a reaction vessel. If one component is in a biological buffer (like PBS), the other component, dissolved in a minimal amount of a water-miscible organic solvent (like DMSO), can be added directly.

-

Incubation: Stir or gently agitate the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours, depending on the concentration and intrinsic reactivity of the reagents.

-

Monitoring and Purification: Monitor the reaction by LC-MS. Rationale: Due to the high efficiency and clean nature of the reaction, purification can often be simplified. For biomolecule conjugation, purification may involve size-exclusion chromatography or dialysis to remove excess small-molecule reagents. For small-molecule library synthesis, standard chromatographic methods can be used if necessary.[22]

Emerging Frontiers: Sulfur(VI) Fluoride Exchange (SuFEx)

A more recent addition to the click chemistry toolkit is Sulfur(VI) Fluoride Exchange (SuFEx).[4] This reaction involves the exquisitely selective reaction of compounds bearing an S(VI)-F motif (like a sulfonyl fluoride, -SO₂F) with nucleophiles, particularly phenols and amines.[4]

This chemistry is exceptionally well-suited for the late-stage functionalization of pyridine-based drugs or library members that already contain a phenol or amine handle.[23][24] The resulting fluorosulfate (-OSO₂F) or sulfamide (-NHSO₂R) linkers are extremely stable. This method allows for the rapid generation of derivatives from a common precursor, which can be screened in situ to quickly assess biological activity.[23][24]

Caption: Workflow for late-stage functionalization of a phenolic pyridine via SuFEx chemistry.

Troubleshooting and Self-Validation

A core tenet of click chemistry is reliability. However, optimization is sometimes necessary.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low/No Yield (CuAAC) | Inactive catalyst (Cu(I) oxidized to Cu(II)); Pyridine coordination inhibiting catalyst; Insoluble reagents. | Ensure a fresh solution of sodium ascorbate is used; Add a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA); Screen different solvents or solvent mixtures to improve solubility.[13] |

| Alkyne Dimerization (CuAAC) | Presence of oxygen leading to oxidative homocoupling (Glaser coupling). | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar); Ensure a sufficient excess of reducing agent (sodium ascorbate) is present.[11] |

| Slow Reaction (SPAAC) | Low reagent concentration; Poor choice of cyclooctyne for the specific azide. | Increase the concentration of reactants; Switch to a more reactive cyclooctyne (e.g., from BCN to DBCO); Check the electronic properties of your azide and choose a cyclooctyne with complementary reactivity.[20][25] |

| Side Reactions (SPAAC) | Instability of the strained cyclooctyne under specific pH or temperature conditions. | Ensure the reaction buffer is within a stable pH range for the chosen cyclooctyne; Avoid high temperatures. Follow the manufacturer's stability data for the specific reagent.[21] |

Conclusion and Strategic Outlook

Click chemistry offers an unparalleled platform for the efficient and modular synthesis of pyridine-based compound libraries. The choice between CuAAC and SPAAC provides a strategic advantage, allowing researchers to select the optimal reaction based on the chemical nature of their substrates and the intended application.

Caption: Decision workflow for selecting the appropriate click chemistry for pyridine library synthesis.

CuAAC remains the go-to method for broad chemical synthesis due to its speed and the low cost of reagents. For applications in chemical biology, cell-based assays, or with delicate biomolecules, the catalyst-free nature of SPAAC is indispensable. The continued development of new strained alkynes and azides will further expand the kinetic landscape available to researchers.[20] Finally, emerging techniques like SuFEx provide powerful, complementary strategies for late-stage diversification. By mastering these click chemistry tools, researchers are well-equipped to accelerate the discovery of the next generation of pyridine-based therapeutics.

References

- Technical Support Center: Optimizing SPAAC Reactions with Pyrimidine Deriv

- Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.

- Recent applications of click chemistry in drug discovery. PubMed.

- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.

- SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz

- Click Chemistry. The Scripps Research Institute.

- DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.

- The Use of Click Chemisty in Drug Development Applic

- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl

- Recent applications of click chemistry in drug discovery.

- Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)

- Click Chemistry and Radiochemistry: An Update.

- Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.

- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.

- Click Chemistry Reagents Overview. Sigma-Aldrich.

- Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.

- Pyridine: the scaffolds with significant clinical diversity.

- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.

- Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Click chemistry reagents. Chemie Brunschwig.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry [organic-chemistry.org]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. digibuo.uniovi.es [digibuo.uniovi.es]

- 16. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 18. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-(Azidomethyl)-2,6-dichloropyridine as a Bifunctional Linker for Clickable Probes

[1]

Part 1: Executive Summary & Scientific Rationale

The Molecule

4-(Azidomethyl)-2,6-dichloropyridine (ADCP) is a versatile heterobifunctional linker used to convert bioactive ligands (drugs, inhibitors, cofactors) into "clickable" chemical probes.[1]

-

Reactive Handle A (Electrophile): The C-2 and C-6 positions are activated by the electron-withdrawing nitrogen and chlorine atoms, making them highly susceptible to Nucleophilic Aromatic Substitution (

) .[1] This allows for the covalent attachment of a ligand containing a nucleophile (amine, hydroxyl, or thiol).[1] -

Reactive Handle B (Bioorthogonal Tag): The 4-Azidomethyl group ($ -CH_2-N_3 $) serves as a "minitag" for Click Chemistry (CuAAC or SPAAC).[1]

Critical Distinction: Linker vs. Photophore

CRITICAL SCIENTIFIC NOTE: It is vital to distinguish between Alkyl Azides (like the azidomethyl group in ADCP) and Aryl Azides (directly attached to the ring).[1]

-

Aryl Azides (Ar-N3): Classic photoaffinity warheads.[1] Upon UV irradiation, they form reactive nitrenes that crosslink to proteins.[1]

-

Alkyl Azides (R-CH2-N3): Stable bioorthogonal handles.[1] They do NOT efficiently form nitrenes for crosslinking.[1]

-

Role of ADCP: ADCP is primarily a Linker that adds a Click Handle to your ligand.[1] For a complete Photoaffinity Probe , your ligand must already contain a photoreactive group (e.g., benzophenone, diazirine), or you must attach a photoreactive group to the second chlorine position of the ADCP scaffold.[1]

Mechanism of Action

The utility of ADCP relies on the differential reactivity of its functional groups:

-

Probe Assembly (

): A ligand with a primary or secondary amine attacks the 2-position of the pyridine ring, displacing one chloride ion.[1] The remaining chloride reduces the reactivity of the second position, allowing for controlled mono-substitution.[1] -

Target Engagement: The probe binds to the target protein in a biological system.[1]

-

Photo-Crosslinking (If applicable): UV irradiation activates a separate photophore (on the ligand or attached elsewhere), covalently locking the probe to the protein.[1]

-

Click Chemistry: The inert azidomethyl group is reacted with a reporter (e.g., Biotin-Alkyne) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for enrichment or visualization.[1]

Part 2: Experimental Protocols

Protocol 1: Synthesis of the ADCP-Ligand Probe

This protocol describes the attachment of an amine-containing ligand to the ADCP linker.[1]

Reagents Required:

-

4-(Azidomethyl)-2,6-dichloropyridine (ADCP)[1]

-

Ligand-NH2 (Your drug/molecule with a free amine)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]

-

Solvent: DMF, DMSO, or NMP (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of ADCP in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add 1.2 - 1.5 equivalents of DIPEA to the solution.

-

Coupling: Add 1.0 equivalent of Ligand-NH2 dropwise.[1]

-

Note: If the ligand is valuable, use 1.2 eq of ADCP to ensure full consumption of the ligand.[1]

-

-

Reaction: Heat the mixture to 60–80°C for 2–12 hours.

-

Monitoring: Monitor by LC-MS.[1] You should observe the disappearance of the starting material and the formation of the mono-substituted product (Ligand-Pyridine(Cl)-CH2N3).[1]

-

Selectivity Check: The 2,6-dichloro substitution pattern usually favors mono-substitution due to steric hindrance and electronic deactivation after the first amine addition.[1] However, prolonged heating or excess amine can lead to bis-substitution.[1]

-

-

Purification:

Protocol 2: Photoaffinity Labeling & Enrichment Workflow

This workflow assumes the probe contains a photoreactive group (either intrinsic to the ligand or added separately).[1]

Table 1: Buffer Compositions

| Component | Composition |

|---|---|

| Lysis Buffer | PBS, 1% NP-40, 1x Protease Inhibitors |

| Click Mix (10x) | 1 mM CuSO4, 1 mM TCEP, 100 µM TBTA (Ligand) |

| Wash Buffer | PBS + 0.1% SDS |

| Elution Buffer | 2x Laemmli Sample Buffer (for Gel) or 6M Urea (for MS) |[1]

Workflow Diagram (DOT Visualization):

Figure 1: Standard Photoaffinity Labeling and Enrichment Workflow using an Azide-tagged probe.[1]

Detailed Steps:

-

Incubation:

-

Photo-Crosslinking:

-

Lysis & Click Chemistry:

-

Enrichment:

-

Elution:

-

Boil beads in Laemmli buffer for Western Blot.[1]

-

Perform On-Bead Digestion (Trypsin) for Mass Spectrometry (LC-MS/MS).

-

Part 3: Troubleshooting & Optimization

Table 2: Common Issues and Solutions

| Issue | Probable Cause | Solution |

| Low Yield in Synthesis | Steric hindrance at C-2 position.[1] | Increase reaction temperature to 90°C or switch solvent to NMP. |

| Bis-substitution (Two Ligands) | Excess amine or too high Temp.[1] | Use slight excess of ADCP (1.2 eq) and add Ligand slowly at lower temp.[1] |

| High Background in Blot | Non-specific sticking of Probe.[1] | Perform competition control. Reduce probe concentration.[1] Wash beads with high-salt buffer.[1] |

| No Signal | Inefficient Click Reaction. | Freshly prepare TCEP/CuSO4.[1] Ensure anaerobic conditions (flush with N2) if possible.[1] |

| Probe Degradation | Light sensitivity of Azide.[1] | Always handle ADCP and the probe in amber vials or low light.[1] |

Part 4: References

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.[1] Angewandte Chemie International Edition, 48(38), 6974–6998.[1] Link[1]

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[1] Chemistry & Biology, 11(4), 535–546.[1] Link

-

Fleming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling.[1] Tetrahedron, 51(46), 12479-12520.[1] Link

-

Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target Discovery and Validation.[1] Future Medicinal Chemistry, 7(2), 159–183.[1] Link[1]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-(Azidomethyl)-2,6-dichloropyridine before handling.[1] Azides can be explosive; do not concentrate to dryness or expose to high heat/shock.[1]

Sources

- 1. CAS ç»å½å·ï¼101990-72-1ï¼ 2,6-äºæ°¯-4-(æ°¯ç²åº)å¡å¶, æ´å¤ä¿¡æ¯ã [sdhlbiochem.chemblink.com]

- 2. 4-(Bromomethyl)-2,6-dichloropyridine | CAS 175204-45-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. A new nitrene to carbene rearrangement upon photolysis of 4-amino-2,6-diazido-3,6-dichloropyridine - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 4. 4-(Bromomethyl)-2,6-Dichloropyridine (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 5. CAS 175204-45-2: 4-(Bromomethyl)-2,6-dichloropyridine [cymitquimica.com]

Troubleshooting & Optimization

Technical Support Center: Handling Shock-Sensitive Azido-Pyridine Intermediates

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Safe Scale-Up of Azido-Pyridine Intermediates

Introduction: The "High-Energy" Paradox

Welcome to the technical support hub for high-energy nitrogen heterocycles. You are likely here because you need to scale up an azido-pyridine intermediate. These compounds are chemically seductive: they are potent precursors for tetrazoles, amines (via Staudinger), and click-chemistry triazoles.

However, they present a paradox. The very energy that makes them reactive makes them susceptible to catastrophic decomposition. Unlike simple alkyl azides, azido-pyridines possess a unique Azide-Tetrazole Equilibrium , where the stable tetrazole form can mask the presence of the explosive azide isomer until specific conditions (temperature/solvent) trigger a shift.

This guide replaces "standard operating procedures" with "defensive engineering." We do not just run reactions; we manage energy release.

Module 1: Critical Safety Assessment (The "Go/No-Go" Phase)

FAQ: "How do I determine if my specific azido-pyridine is too dangerous to scale?"

Answer: Do not rely on intuition. You must validate safety through a two-step gate: Stoichiometric Calculation and Calorimetric Validation .

Step 1: The "Rule of Six" & C/N Ratio

Before touching a flask, calculate the Carbon/Nitrogen ratio. This is your first filter.

-

The Equation:

- : Number of Carbons

- : Number of Oxygens

- : Number of Nitrogens

-